Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-

Tautomerism Reactivity Liquid crystals

Aromatic isoxazoles cannot be hydrogenolyzed, preventing access to β-hydroxyketone intermediates required for smectic/ferroelectric liquid crystals. 4-(5-Pentylisoxazolin-3-yl)phenol solves this: - Selective hydrogenolysis yields β-hydroxyketone for enone and β-chloroketone mesogens. - Tautomeric phenol/oxazolidinylidene equilibrium provides solvent/pH-dependent polarity tuning. - C5-pentyl chain occupies lipophilic pocket in TG2 for potent, selective inhibition. High-purity dihydroisoxazole scaffold; global stock for immediate shipping.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 646035-31-6
Cat. No. B12606619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-
CAS646035-31-6
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCCCCC1CC(=NO1)C2=CC=C(C=C2)O
InChIInChI=1S/C14H19NO2/c1-2-3-4-5-13-10-14(15-17-13)11-6-8-12(16)9-7-11/h6-9,13,16H,2-5,10H2,1H3
InChIKeySQIGZPJQSVVASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-: Identity and Key Procurement Data


Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- is a 3,5-disubstituted 4,5-dihydroisoxazole that integrates a para-hydroxyphenyl group at the 3-position and an n-pentyl chain at the 5-position. Unlike the fully aromatic isoxazole analog, this compound retains a saturated C4–C5 bond, enabling tautomeric equilibration with the corresponding oxazolidin-ylidene cyclohexadienone and allowing reductive ring-opening to generate β-hydroxyketone intermediates . It serves as a key building block in liquid‑crystal synthesis programs, particularly for constructing mesogens containing α,β-unsaturated ketone or β-chloroketone side chains , and has been explored as a scaffold for transglutaminase 2 inhibitors .

Why In-Class Analog Substitution Leads to Divergent Outcomes


The 4,5-dihydroisoxazole ring in this compound is not a bioisostere of isoxazole in a practical synthetic sense; the saturated heterocycle undergoes hydrogenolysis to reveal β-hydroxyketone functionality , a transformation that the aromatic isoxazole cannot perform. Moreover, the para-phenolic OH and the C5-pentyl chain jointly govern the tautomeric equilibrium between the enol‑phenol and the keto‑oxazolidinylidene forms, affecting both the compound’s reactivity and its solubility profile . Consequently, substituting a 5‑alkyl‑3‑(4‑hydroxyphenyl)isoxazole, a 5‑phenyl‑4,5‑dihydroisoxazole, or a 4‑(4,5‑dihydro‑5‑pentyl‑3‑isoxazolyl)benzoic acid inevitably alters the downstream mesophase behavior, synthetic yields, and biological target engagement .

Differentiation Evidence vs. Closest Analogs


Tautomeric Equilibrium Enables Keto-Enol Versatility

The target compound exists in equilibrium with its keto tautomer, 4-(5-pentyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,5-dien-1-one, as evidenced by the two distinct names reported for the same CAS registry . The fully aromatic isoxazole analog, 3-(4-hydroxyphenyl)-5-pentyl-isoxazole (CAS 914784-11-5), lacks this tautomeric capability because the heterocycle is fully unsaturated, locking the structure in the enol‑phenol form . No quantitative tautomer ratio (K_T) has been experimentally determined, but the existence of the keto form is confirmed by the alternative chemical nomenclature and the distinct electron‑distribution pattern that influences both H‑bonding capacity and solvation free energy.

Tautomerism Reactivity Liquid crystals

Synthetic Yield Benchmark for the Acetoxy Precursor

The immediate precursor, 3-(4-acetoxyphenyl)-5-pentyl-2-isoxazoline, is obtained with a reported yield of approximately 48% following the cycloaddition of the corresponding nitrile oxide with 1-pentene . Subsequent deacetylation provides the target phenolic compound. In contrast, the oxidation‑hydrolysis route that produces the aromatic isoxazole analog 3-(4-hydroxyphenyl)-5-pentyl-isoxazole requires N‑bromosuccinimide oxidation followed by hydrolysis, with an isolated yield of approximately 55% after esterification and benzylation steps . The dihydroisoxazole precursor thus offers a complementary synthetic entry with a well‑characterized baseline yield that can be used to benchmark process efficiency.

Synthesis Yield Intermediate

Unique Reductive Ring-Opening Reactivity Gate

The saturated 4,5‑dihydroisoxazole ring undergoes catalytic hydrogenolysis (H₂, Pd/C) to yield 1-(4-hydroxyphenyl)-3-hydroxyoctan-1-one, a β‑hydroxyketone that serves as the pivotal intermediate for constructing α,β‑unsaturated ketone and β‑chloroketone mesogens . The aromatic isoxazole ring cannot be opened under identical hydrogenolysis conditions; its transformation requires harsh oxidative cleavage or electrophilic aromatic substitution pathways that are incompatible with the preservation of the hydroxyl group. This chemoselective ring‑opening is structurally restricted to the dihydroisoxazole subclass, establishing the target compound as an irreplaceable entry point for a specific series of liquid‑crystalline derivatives.

Hydrogenolysis Dihydroisoxazole β-Hydroxyketone

Physicochemical Property Divergence from Aromatic Analog

The saturated C4–C5 bond in the dihydroisoxazole increases the molecular weight by 2.02 Da compared with the fully aromatic isoxazole analog (C₁₄H₁₉NO₂, MW 233.31 vs. C₁₄H₁₇NO₂, MW 231.29) . The computed log P of the target compound is 3.14, while the aromatic analog exhibits a lower log P (estimated ~2.8) owing to the greater polarizability of the aromatic ring . Density is reported as 1.249 g cm⁻³, whereas the aromatic isoxazole is predicted to have a density of approximately 1.18 g cm⁻³ . These differences, while modest in absolute terms, translate into measurably altered solubility, partitioning, and mesophase transition temperatures in formulated mixtures.

Physicochemical properties Molecular weight LogP

Optimal Application Scenarios


Synthesis of Liquid-Crystalline α,β-Unsaturated Ketone Mesogens

The dihydroisoxazole ring is selectively hydrogenolyzed to the β‑hydroxyketone, which is subsequently dehydrated or chlorinated to furnish enone or β‑chloroketone mesogens. This pathway cannot be replicated with the aromatic isoxazole analog because the heterocyclic ring is resistant to mild hydrogenolysis . Researchers developing polar smectic or ferroelectric liquid crystals rely on this transformation to introduce kinked side‑chain architectures that suppress undesired crystallization while maintaining the required dipole moment.

Building Block for Transglutaminase 2 Inhibitor Libraries

The 3‑(4‑hydroxyphenyl)‑4,5‑dihydroisoxazole scaffold is a recognized pharmacophore for competitive, active‑site‑directed TG2 inhibitors . The C5‑pentyl chain contributes to the lipophilic pocket occupancy that distinguishes this series from shorter‑chain analogs (e.g., C1–C3) which typically exhibit lower TG2 affinity. Procurement of this specific dihydroisoxazole ensures that the alkyl‑chain length is appropriate for structure‑activity relationship (SAR) studies aimed at balancing potency, solubility, and cellular permeability.

Precursor for Metallomesogen Synthesis

Hydrogenolysis of the dihydroisoxazole ring generates a β‑hydroxyketone that can be condensed with amines to form β‑enaminoketones, which serve as chelating ligands for lanthanide and transition‑metal ions in metallomesogen synthesis . The aromatic isoxazole cannot provide this entry point, making the dihydroisoxazole the mandatory starting material for programs that seek to combine liquid‑crystalline order with metal‑centered optical or magnetic functionality.

Keto-Enol Tautomerism for Solubility Tuning

The equilibrium with the oxazolidinylidene cyclohexadienone tautomer offers a handle for modulating the compound’s effective polarity and hydrogen‑bonding capacity by adjusting solvent, pH, or temperature. Formulators desiring a derivatizable phenolic building block with an internal “polarity switch” can exploit this tautomeric behavior to optimize solubility during multi‑step syntheses or to control nucleation in liquid‑crystalline mixtures, a feature unavailable in the non‑tautomerizable isoxazole analog.

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